Thioamide (C=S) Versus Carboxamide (C=O) Linker: Near-Equivalent hCA Inhibition Potency Confirmed by Direct Within-Study Comparison of Matched Pairs
In a 2026 study by Abdoli et al., two matched pairs of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides (3a, 3b) and their carboxamide analogues (5a, 5b) were evaluated head-to-head against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) using a stopped-flow CO2 hydration assay [1]. The carbothioamide derivatives demonstrated potencies nearly equivalent to those of their corresponding carboxamide analogues across all four isoforms tested [1]. For hCA II, the Ki range for the carbothioamide series (3a-3l) was 4.3-78.8 nM versus the standard acetazolamide (AAZ) Ki of 12.1 nM, with two-thirds of compounds exhibiting superior inhibitory activity to AAZ [1]. This within-study, matched-pair comparison establishes that the thioamide linker is a functionally competent isostere of the carboxamide, maintaining nanomolar-level CA inhibition while introducing the distinct coordination chemistry of the C=S group.
| Evidence Dimension | Inhibitory potency (Ki) against hCA isoforms – matched carbothioamide vs. carboxamide pairs |
|---|---|
| Target Compound Data | Carbothioamide 3a: hCA I Ki = 96.9 nM, hCA II Ki = 6.8 nM, hCA IX Ki = 137.3 nM, hCA XII Ki = 6.8 nM. Carbothioamide 3b: hCA I Ki = 92.8 nM, hCA II Ki = 7.0 nM, hCA IX Ki = 239.8 nM, hCA XII Ki = 7.8 nM (class-representative compounds bearing the 4-sulfamoylphenyl-thioamide scaffold) [1] |
| Comparator Or Baseline | Carboxamide 5a: hCA I Ki = 88.0 nM, hCA II Ki = 7.2 nM, hCA IX Ki = 129.7 nM, hCA XII Ki = 5.5 nM. Carboxamide 5b: hCA I Ki = 87.5 nM, hCA II Ki = 7.4 nM, hCA IX Ki = 242.1 nM, hCA XII Ki = 7.3 nM. Standard AAZ: hCA I Ki = 250 nM, hCA II Ki = 12.1 nM, hCA IX Ki = 25.7 nM [1] |
| Quantified Difference | Carbothioamide 3a Ki relative to carboxamide 5a: hCA I ratio = 1.10×, hCA II ratio = 0.94×, hCA IX ratio = 1.06×, hCA XII ratio = 1.24×. Carbothioamide 3a vs. AAZ (hCA XII): equipotent (6.8 nM vs. 6.8 nM), but 4.4-fold superior selectivity for hCA XII over hCA IX (hCA IX/XII = 20 for 3a vs. 4.5 for AAZ) [1] |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA isoforms I, II, IX, XII; pre-incubation 15 min; 20 mM HEPES buffer (pH 7.4), 20 mM Na2SO4; acetazolamide (AAZ) as reference standard [1] |
Why This Matters
This matched-pair data provides the strongest available evidence that the thioamide linker maintains on-target CA inhibitory potency, allowing procurement decisions to be based on the distinct thioamide chemistry (metal coordination, hydrogen bonding) rather than potency concerns.
- [1] Abdoli, M., Bonardi, A., Gratteri, P., Supuran, C.T., & Žalubovskis, R. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 19(1), 151. https://doi.org/10.3390/ph19010151. See Table 1 and Table 2 for all Ki values; Section 2.2 for carbothioamide-vs-carboxamide comparison. View Source
